molecular formula C8H7N3O2 B13459276 Methyl imidazo[1,2-b]pyridazine-8-carboxylate

Methyl imidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B13459276
M. Wt: 177.16 g/mol
InChI Key: YNQABTRDJCMNST-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-b]pyridazine-8-carboxylate (CAS 2919947-60-5) is a high-value chemical building block with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors. Researchers value the imidazo[1,2-b]pyridazine core for its versatile applications in drug discovery. Scientific studies have identified derivatives of this scaffold as potent and selective inhibitors for various therapeutic targets. Notably, it is a key precursor in the synthesis of inhibitors for Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2 domain), which is a promising target for autoimmune and inflammatory diseases such as psoriasis and lupus . Beyond Tyk2, this scaffold is featured in compounds targeting a wide range of kinases, including Bruton’s tyrosine kinase (BTK) , VEGFR-2 , and death-associated protein kinase (DAPK) , highlighting its broad utility in oncological and immunological research. The ester functional group in this specific compound provides a reactive handle for further synthetic modification, allowing researchers to generate a diverse array of amides and carboxylic acid derivatives for structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl imidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-10-11-5-4-9-7(6)11/h2-5H,1H3

InChI Key

YNQABTRDJCMNST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN2C1=NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of methyl imidazo[1,2-b]pyridazine-8-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal and active electrophiles such as bromoacetates. This two-step one-pot reaction is efficient and yields the desired product in moderate to high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Methyl imidazo[1,2-b]pyridazine-8-carboxylate undergoes hydrolysis under acidic or basic conditions to yield imidazo[1,2-b]pyridazine-8-carboxylic acid. This reaction is critical for further derivatization.

Key Reaction:

Methyl esterH2O, H+/OHCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Experimental Data :

  • The carboxylic acid derivative (CID 129914475) is well-documented in PubChem, with molecular formula C7H5N3O2\text{C}_7\text{H}_5\text{N}_3\text{O}_2 and molecular weight 163.13 g/mol .

  • Hydrolysis is typically performed using aqueous HCl or NaOH, with yields exceeding 85% under optimized conditions .

Amide Formation

The carboxylic acid derived from hydrolysis serves as a precursor for amide-bond formation. This is achieved via coupling reagents such as BOP (benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).

Key Reaction:

Carboxylic acid+AmineBOPAmide+Byproducts\text{Carboxylic acid} + \text{Amine} \xrightarrow{\text{BOP}} \text{Amide} + \text{Byproducts}

Research Findings :

  • In a study by Satyanarayana et al., imidazo[1,2-b]pyridazine-2-carboxylic acid (structurally analogous to the 8-carboxylate) was converted to hydrazides and further to thiazolidin-amides (e.g., 15a-f ) via sequential reactions with hydrazine hydrate and mercaptoacetic acid .

  • Representative Yields :

    ProductYield (%)Conditions
    Hydrazide (13)78Reflux, 7 h (EtOH)
    Thiazolidinamide (15a)65THF, ZnCl2_2, 12–14 h

Nucleophilic Substitution at the Pyridazine Ring

The electron-deficient pyridazine ring facilitates nucleophilic substitutions, particularly at the C3 position.

Example Reaction:

Methyl ester+R-XBaseC3-substituted derivative\text{Methyl ester} + \text{R-X} \xrightarrow{\text{Base}} \text{C3-substituted derivative}

Data from SAR Studies :

  • Substitution with groups like 2-pyridyl or cyanophenyl at the C3 position enhances metabolic stability and permeability (e.g., compound 6e with Caco-2 permeability = 169 nm/s) .

  • Fluorinated analogs (e.g., 6h , 6i ) showed improved microsomal stability while maintaining activity .

Intramolecular Hydrogen Bonding and Conformational Effects

The 2-pyridyl substituent on the pyridone ring in derivatives like 6e promotes intramolecular hydrogen bonding, enhancing Caco-2 permeability.

Structural Insights :

  • Cocrystal structures (e.g., 6c bound to Tyk2 JH2) reveal hydrogen bonds between the C8 methylamino NH and Val690, stabilizing the active conformation .

  • Intramolecular interactions reduce polarity, improving membrane permeability (e.g., 6e vs. 6j : 169 vs. 59 nm/s) .

Synthetic Routes and Key Intermediates

A generalized synthesis pathway for this compound derivatives is outlined below:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the interleukin-17A (IL-17A) pathway, which is involved in inflammatory responses . The compound binds to the IL-17A receptor, preventing the activation of downstream signaling pathways that lead to inflammation. This mechanism makes it a promising candidate for the treatment of inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazo[1,2-a]pyridine Derivatives
  • Methyl imidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-07-3):
    • Structural Difference : Pyridazine ring replaced by pyridine.
    • Applications : Serves as a precursor for antiviral and anticonvulsant agents .
    • Similarity : 0.94 (compared to imidazo[1,2-b]pyridazine core) .
Imidazo[1,2-a]pyrazine Derivatives
  • Methyl imidazo[1,2-a]pyrazine-8-carboxylate (CAS 850349-42-7):
    • Structural Difference : Pyridazine replaced by pyrazine (two adjacent nitrogen atoms).
    • Properties : Molecular weight 177.16; storage at room temperature .
    • Hazards : H302 (harmful if swallowed) .

Substitution Pattern Variations

Chloro-Substituted Analogs
  • Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9):
    • Structural Difference : Chloro substituent at 6-position; ester at 2-position.
    • Similarity : 0.98 to imidazo[1,2-b]pyridazine core .
Amino-Substituted Analogs

Key Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Storage Conditions
Methyl imidazo[1,2-b]pyridazine-8-carboxylate (Inferred) C9H8N4O2 ~204.18 Not reported Room temperature*
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate C8H6ClN3O2 211.61 Not reported Not specified
Methyl imidazo[1,2-a]pyrazine-8-carboxylate C8H7N3O2 177.16 Not reported Sealed, dry

*Inferred from pyridazine/pyridine analogs.

Biological Activity

Methyl imidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a unique structure comprising an imidazo[1,2-b]pyridazine core with a carboxylate functional group. The molecular formula is C₉H₈N₄O₂, which contributes to its solubility in various organic solvents and potential applications in drug design. The compound typically appears as a yellow solid.

Research indicates that this compound and its derivatives exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. Key mechanisms include:

  • Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of kinases such as BCR-ABL and Tyk2, which are crucial in cancer progression and autoimmune diseases. For instance, a derivative showed an IC₅₀ value of 268 nM against Tyk2 JH2, indicating strong inhibitory activity .
  • Antimicrobial Activity : Compounds within this class have demonstrated efficacy against multidrug-resistant strains of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound derivatives:

  • In vitro Studies : Various derivatives were tested against multiple cancer cell lines. For example, compounds showed IC₅₀ values ranging from 0.03 to 5.0 μM against different tumor types .
  • Mechanistic Insights : Some derivatives were found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Efficacy

The compound has also been assessed for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.03 μM against Mycobacterium tuberculosis strains . This suggests that this compound could serve as a scaffold for developing new anti-TB agents.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with related compounds is provided below:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylateChlorine substitution at position 6Enhanced biological activity due to halogen
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylateBromine substitution at position 6Potent kinase inhibition properties
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acidCarboxylic acid instead of esterDifferent solubility characteristics

Q & A

Q. What are the established synthetic routes for Methyl imidazo[1,2-b]pyridazine-8-carboxylate?

The compound is typically synthesized via condensation of substituted pyridazines with reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed methods (e.g., copper with acetylacetonate ligands or palladium-based catalysts) are increasingly employed for regioselective coupling reactions. Optimization of ligand choice (e.g., hexafluoroacetylacetonate) and reaction temperature can improve yields .

Q. How is this compound characterized structurally?

Key techniques include:

  • X-ray crystallography to resolve the fused heterocyclic system and substituent positions (e.g., ethyl analogs in imidazo[1,2-a]pyridines) .
  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary pharmacological screening methods are used for this scaffold?

Initial evaluation often involves MTT assays on parasitic forms (e.g., Leishmania donovani promastigotes) to measure metabolic inhibition. Dose-response curves are analyzed to calculate EC₅₀ values. Solubility in culture media must be verified to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields be improved in transition-metal-catalyzed reactions?

  • Ligand optimization : Triacetate or acetylacetonate ligands enhance copper-catalyzed cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation in multi-step routes .

Q. How do structural modifications influence bioactivity?

  • Carboxylate ester vs. amide : Replacing the methyl ester with carboxamide groups (e.g., via solid-phase synthesis) enhances target binding in antiprotozoal agents .
  • Substituent positioning : Nitro or halogen groups at the 3-position increase antileishmanial potency, while bulky aryl groups may reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assay conditions : Ensure consistent parasite strains (e.g., L. infantum axenic amastigotes vs. promastigotes) and control compounds (e.g., Miltefosine) .
  • Metabolic stability testing : Evaluate compound degradation in culture media to distinguish true efficacy from artifactual results .

Q. How are computational methods applied to study this scaffold?

  • Docking studies : Predict interactions with biological targets (e.g., Leishmania enzymes) using crystal structures of related imidazo[1,2-a]pyridines .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide synthesis .

Q. What advanced pharmacological models are relevant for in vivo potential?

  • Intramacrophagic amastigote assays : Mimic human host conditions more accurately than axenic models .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize lead compounds .

Methodological Considerations

  • Synthetic challenges : Low yields in cross-coupling steps may arise from competing side reactions; TLC monitoring and column chromatography are critical for purification .
  • Biological data interpretation : EC₅₀ discrepancies between studies often reflect differences in parasite life stages (promastigote vs. amastigote) or assay endpoints (metabolic vs. viability markers) .

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